molecular formula C11H15N B046510 2-Cyclopropyl-2-phenylethan-1-amine CAS No. 112093-23-9

2-Cyclopropyl-2-phenylethan-1-amine

Cat. No. B046510
Key on ui cas rn: 112093-23-9
M. Wt: 161.24 g/mol
InChI Key: YJFNTOKQVRSFQZ-UHFFFAOYSA-N
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Patent
US07119073B2

Procedure details

1-Phenyl-1-cyclopropanecarbonitrile (1.0 g, 6.98 mmol) was added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether (25 mL). The suspension was refluxed for 2 h, then cooled to 0° C., and the excess hydride was destroyed by careful addition of water. After treatment with sodium hydroxide (1 N), the mixture was filtered and the filtrate extracted with diethyl ether. After drying of the organic phase with and evaporation 2 (719 mg, 70% ) was obtained as a clear liquid and used without further purification. 1H NMR (DMSO-d6): δ 7.28 (m, 4 H), 7.17 (m, 1 H), 2.70 (s, 2 H), 1.45 (bs, 2 H); 0.78 (dd, J=6.2, 3.8 Hz, 2 H); 0.67 (dd, J=6.2 Hz, 3.8 Hz, 2 H). MS: (m/z) 148 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:10]#[N:11])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:18](OCC)C>>[CH:9]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:10][NH2:11])[CH2:8][CH2:18]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the excess hydride was destroyed by careful addition of water
FILTRATION
Type
FILTRATION
Details
After treatment with sodium hydroxide (1 N), the mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
After drying of the organic phase with and
CUSTOM
Type
CUSTOM
Details
evaporation 2 (719 mg, 70% )
CUSTOM
Type
CUSTOM
Details
was obtained as a clear liquid
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(CN)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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